molecular formula C7H18N2 B094988 2-(N-Methyl-N-butylamino)ethylamine CAS No. 15404-06-5

2-(N-Methyl-N-butylamino)ethylamine

Cat. No. B094988
CAS RN: 15404-06-5
M. Wt: 130.23 g/mol
InChI Key: BCHCXIHUKWIMHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(N-Methyl-N-butylamino)ethylamine has been explored in the context of sigma receptor ligands. A novel class of superpotent sigma ligands was synthesized, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which showed subnanomolar affinity for the sigma receptor. This compound, referred to as compound 3, was derived from previously reported high-affinity sigma receptor ligands and exhibited a Ki of 0.34 nM, surpassing the affinity of its parent compounds. The synthesis process involved the manipulation of the structure to examine the determinants for high sigma receptor affinity, indicating a methodical approach to optimizing the chemical structure for targeted receptor binding .

Molecular Structure Analysis

The molecular structure of the synthesized compounds plays a crucial role in their affinity for the sigma receptor. The structural requirements were investigated by altering the molecular structure of compound 3 and related compounds. Spectral characterization confirmed the structures of the synthesized compounds, ensuring that the intended chemical modifications were accurately achieved. The high affinity of these compounds for the sigma receptor suggests that the molecular structure has been optimized to interact effectively with the receptor, which is a key aspect of the molecular structure analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include addition alkylation, as demonstrated in the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine. This compound was synthesized through the addition alkylation of diethyl triamine with epoxyethane, marking the first time this synthesis route was reported. The reaction yielded a product with a high purity of 99%, indicating a successful and efficient chemical reaction process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are indicated by their high purity and yield. For instance, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine achieved a yield of 61% and a purity of 99%, which are significant metrics in evaluating the quality of the synthesis process. These properties are essential for the potential application of these compounds in therapeutic agents, as they suggest a level of consistency and reliability in the synthesis process that is necessary for further development and use .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of new platinum(II) compounds with bidentate and tridentate nitrogen-donor ligands, highlighting the role of similar amines in forming complex structures with potential applications in catalysis and material science (Castellano et al., 2008). Such studies underscore the versatility of amines in synthesizing new chemical entities with significant properties.

Photocatalysis and Material Science

The use of amines as mineralizers in the hydrothermal synthesis of nanosized particles, such as Zn2SnO4, has been explored for their photocatalytic properties (Fu et al., 2009). This research indicates the potential for 2-(N-Methyl-N-butylamino)ethylamine in the development of nanomaterials for environmental cleanup and energy conversion.

Atmospheric Chemistry

Primary aliphatic amines, including butylamine, have been studied for their role in aerosol formation with NO3 radical, which is significant for understanding atmospheric chemistry and pollution (Malloy et al., 2008). This research has implications for air quality management and the study of climate change.

Organic Synthesis

Amines have been utilized in organic synthesis, demonstrating their utility in creating highly functionalized compounds. For instance, the phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines shows the role of amines in facilitating complex chemical reactions (Zhu et al., 2003). Such methodologies could be applicable in pharmaceutical research and development.

Antibacterial and Modulatory Activity

The pharmacological properties of compounds derived from amines, including their antibacterial and modulatory activities, have been investigated through computational and in vitro studies (Figueredo et al., 2020). This highlights the potential for amines in the development of new therapeutic agents.

Environmental Applications

Research on the production technology and application prospects of lower fatty amines demonstrates their utility in various industries, including medicine, pesticides, and as corrosion inhibitors (He Qing-lin, 2011). This suggests that 2-(N-Methyl-N-butylamino)ethylamine could have similar environmental and industrial applications.

properties

IUPAC Name

N'-butyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHCXIHUKWIMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396513
Record name 2-(N-Methyl-N-butylamino)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Methyl-N-butylamino)ethylamine

CAS RN

15404-06-5
Record name 2-(N-Methyl-N-butylamino)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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